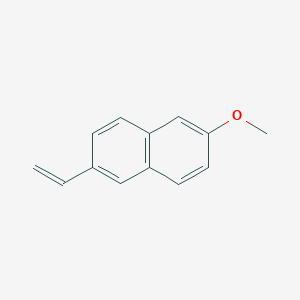

2-Methoxy-6-vinylnaphthalene

Cat. No. B1203395

Key on ui cas rn:

63444-51-9

M. Wt: 184.23 g/mol

InChI Key: DGQUMYDUFBBKPK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05792886

Procedure details

To a 5-gallon stainless steel electrically heated reactor is added 1,485 grams (6.26 mol) of 2-bromo-6-methoxynaphthalene (BMN) (produced as in Example 7 hereof, added as a dry powder through a 2" opening in the reactor head), 672 grams (6.64 mol) of triethylamine, 0.56 grams of PdCl2 (3.2 mmol) and 6.2 grams of NMDP (19 mmol). The reactor is purged three times with nitrogen (50 psig) and then three times with ethylene (50 psig). The reactor is charged with ethylene (about 300 psig) and then warmed at 95° C. Ethylene pressure in the reactor is raised to about 550 psig after reaching reaction temperature. When the reaction is completed, the reaction mixture is cooled to below 50° C. and the ethylene is vented. Diethyl ketone (3,835 g) is added to the reaction mixture. Aqueous sodium hydroxide (24.8 wt %) is then added to the reaction mixture to neutralize the triethylamine hydrobromide salt formed during the reaction. The aqueous phase is removed, as well as possible at this point, from the reactor. The reaction mixture is filtered using a medium porosity 3-liter sintered glass funnel and any further aqueous phase that separates is removed. The volatile organics (acetonitrile, diethyl ketone, triethylamine) are removed at reduced pressure (1 mm Hg, 45° C.) to give 6-methoxy-2-vinylnaphthalene as a yellow solid.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

PdCl2

Quantity

0.56 g

Type

catalyst

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[CH2:14](N(CC)CC)[CH3:15].C=C.[OH-].[Na+].Br.C(N(CC)CC)C>Cl[Pd]Cl.C(C(CC)=O)C>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([CH:14]=[CH2:15])[CH:11]=[CH:10]2 |f:3.4,5.6|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

6.26 mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC2=CC=C(C=C2C=C1)OC

|

Step Two

|

Name

|

|

|

Quantity

|

672 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br.C(C)N(CC)CC

|

Step Six

|

Name

|

PdCl2

|

|

Quantity

|

0.56 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

95 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced as in Example 7

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added as a dry powder through a 2"

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor is purged three times with nitrogen (50 psig)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reactor is charged with ethylene (about 300 psig)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Ethylene pressure in the reactor is raised to about 550 psig

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is cooled to below 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed during the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase is removed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

any further aqueous phase that separates is removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The volatile organics (acetonitrile, diethyl ketone, triethylamine) are removed at reduced pressure (1 mm Hg, 45° C.)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |